5-Methoxy-N-isopropyl Tryptamine-d4
Description
5-Methoxy-N-isopropyl Tryptamine-d4 (5-MeO-NIPT-d4) is a deuterated analog of 5-MeO-NIPT, a tryptamine derivative characterized by a methoxy group at the 5-position of the indole ring and an isopropyl group on the terminal amine. The "-d4" designation indicates the replacement of four hydrogen atoms with deuterium, typically on the ethylamine side chain, enhancing its utility as a stable isotope-labeled internal standard in mass spectrometry . The non-deuterated form, 5-MeO-NIPT (CAS 109921-55-3), is synthesized via reductive alkylation of 5-methoxytryptamine with acetone . It serves as a metabolite of 5-MeO-DIPT (N,N-diisopropyl-5-methoxytryptamine), a psychoactive compound .
Properties
CAS No. |
1346599-19-6 |
|---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
236.351 |
IUPAC Name |
N-[1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C14H20N2O/c1-10(2)15-7-6-11-9-16-14-5-4-12(17-3)8-13(11)14/h4-5,8-10,15-16H,6-7H2,1-3H3/i6D2,7D2 |
InChI Key |
QQZJNZJNPDORBO-KXGHAPEVSA-N |
SMILES |
CC(C)NCCC1=CNC2=C1C=C(C=C2)OC |
Synonyms |
5-Methoxy-N-(1-methylethyl)-1H-indole-3-ethanamine-d4; 5-Methoxy-N-isopropyltryptamine-d4; 5-MeO-NIPT-d4; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-N-isopropyl Tryptamine-d4 typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-Methoxyindole.
Alkylation: The 5-Methoxyindole is then alkylated with isopropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demand. The process involves:
Bulk Synthesis: Large-scale synthesis of 5-Methoxyindole and subsequent alkylation.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Deuteration: Deuterium atoms are introduced using deuterated reagents under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-N-isopropyl Tryptamine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent tryptamine structure.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Yields the parent tryptamine structure.
Substitution: Results in various substituted tryptamine derivatives.
Scientific Research Applications
5-Methoxy-N-isopropyl Tryptamine-d4 has several scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy.
Biology: Studied for its interactions with serotonin receptors and other neurotransmitter systems.
Medicine: Investigated for potential therapeutic effects in psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds.
Mechanism of Action
The mechanism of action of 5-Methoxy-N-isopropyl Tryptamine-d4 involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the modulation of neurotransmitter release and subsequent effects on mood, perception, and cognition. The compound may also interact with other receptor systems, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The pharmacological and metabolic profiles of tryptamines are highly sensitive to substitutions on the indole ring and the nitrogen atom. Below is a comparative analysis of 5-MeO-NIPT-d4 and its analogs:
Table 1: Structural and Functional Comparisons
Pharmacological Activity
- 5-MeO-DIPT : Exhibits entactogenic and psychedelic effects at 6–12 mg orally, with a duration of 4–8 hours .
- 5-MeO-DMT : Potent serotonergic agonist active at sub-milligram doses, inducing intense hallucinations .
- 5-MeO-NIPT: As a metabolite of 5-MeO-DIPT, its activity is less studied but likely attenuated due to reduced lipophilicity from mono-isopropyl substitution .
- 4-MeO-MiPT : The 4-methoxy group reduces affinity for serotonin receptors compared to 5-substituted analogs .
Metabolic Pathways
- 5-MeO-DIPT Metabolism : Undergoes three primary pathways :
- O-demethylation → 5-OH-DIPT (conjugated to sulfate/glucuronide).
- Aromatic hydroxylation → 6-OH-5-MeO-DIPT.
- N-deisopropylation → 5-MeO-NIPT.
- 5-MeO-NIPT-d4 : Used to quantify 5-MeO-NIPT in biological matrices, leveraging deuterium’s mass shift for accurate detection .
Analytical Differentiation
- GC/IR and MS Techniques : Isomers like 4-MeO-MiPT and 5-MeO-NIPT are distinguishable via infrared spectra and mass fragmentation patterns (e.g., base peaks at m/z 114 for 5-MeO-NIPT vs. m/z 174 for 5-MeO-DMT) .
- Deuterated Standards : 5-MeO-NIPT-d4 improves reproducibility in quantitative analyses by correcting for extraction variability .
Key Research Findings
- Metabolic Relevance: 5-MeO-NIPT is a minor metabolite of 5-MeO-DIPT but retains structural motifs that may contribute to residual serotonergic activity .
- Isotope Effects : Deuterium in 5-MeO-NIPT-d4 minimally affects metabolic kinetics but enhances analytical precision .
- Positional Isomerism : Moving the methoxy group from the 5- to 4-position (e.g., 4-MeO-MiPT) drastically reduces receptor binding affinity, underscoring the 5-position’s critical role in potency .
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